Cas no 894011-02-0 (1-(3-ethoxy-4-methoxyphenyl)methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea)

1-(3-ethoxy-4-methoxyphenyl)methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea Chemical and Physical Properties
Names and Identifiers
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- 1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- 1-(3-ethoxy-4-methoxyphenyl)methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
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- Inchi: 1S/C21H25N3O4/c1-3-28-19-11-15(9-10-18(19)27-2)13-22-21(26)23-16-12-20(25)24(14-16)17-7-5-4-6-8-17/h4-11,16H,3,12-14H2,1-2H3,(H2,22,23,26)
- InChI Key: OAELEZDAYZQOIW-UHFFFAOYSA-N
- SMILES: N(CC1=CC=C(OC)C(OCC)=C1)C(NC1CC(=O)N(C2=CC=CC=C2)C1)=O
1-(3-ethoxy-4-methoxyphenyl)methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2024-0238-5μmol |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
894011-02-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2024-0238-25mg |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
894011-02-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2024-0238-40mg |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
894011-02-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2024-0238-100mg |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
894011-02-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F2024-0238-3mg |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
894011-02-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2024-0238-4mg |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
894011-02-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F2024-0238-5mg |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
894011-02-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2024-0238-30mg |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
894011-02-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F2024-0238-10μmol |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
894011-02-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2024-0238-20μmol |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
894011-02-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
1-(3-ethoxy-4-methoxyphenyl)methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea Related Literature
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
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Louis Porte RSC Adv., 2014,4, 64506-64513
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Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
Additional information on 1-(3-ethoxy-4-methoxyphenyl)methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Introduction to 1-(3-Ethoxy-4-Methoxyphenyl)methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (CAS No. 894011-02-0)
1-(3-Ethoxy-4-methoxyphenyl)methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (CAS No. 894011-02-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an ethoxy and methoxyphenyl substituent, a methyl group, and a phenylpyrrolidin moiety with a 5-oxo functional group. These structural elements contribute to its potential biological activities and therapeutic applications.
The ethoxy and methoxyphenyl substituents are known for their ability to modulate the lipophilicity and electronic properties of the molecule, which can influence its pharmacokinetic and pharmacodynamic profiles. The presence of these groups can enhance the compound's ability to cross biological membranes, thereby improving its bioavailability and target specificity. The methyl group, on the other hand, can affect the conformational flexibility of the molecule, potentially influencing its binding affinity to specific receptors or enzymes.
The phenylpyrrolidin moiety with a 5-oxo functional group is particularly noteworthy due to its potential for forming hydrogen bonds and π-stacking interactions with biological targets. This structural feature has been associated with various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. Recent studies have shown that compounds containing this moiety can interact with specific G-protein coupled receptors (GPCRs) and ion channels, making them promising candidates for the development of novel therapeutic agents.
In the context of medicinal chemistry, 1-(3-Ethoxy-4-methoxyphenyl)methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has been investigated for its potential as a lead compound in drug discovery programs. Its unique combination of functional groups provides a versatile platform for structure-based drug design and optimization. Researchers have employed computational methods such as molecular docking and molecular dynamics simulations to explore the binding modes and interactions of this compound with various biological targets.
One of the key areas of interest is the compound's potential as an anti-inflammatory agent. Inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease (IBD) are major health concerns worldwide, and there is a continuous need for more effective and safer treatments. Studies have shown that 1-(3-Ethoxy-4-methoxyphenyl)methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea exhibits potent anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for further development in this therapeutic area.
Another area of research focuses on the compound's neuroprotective properties. Neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS) are characterized by progressive neuronal loss and dysfunction. Preclinical studies have demonstrated that 1-(3-Ethoxy-4-methoxyphenyl)methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can protect neurons from oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent. The mechanism of action involves modulation of intracellular signaling pathways such as the PI3K/Akt pathway and the Nrf2/ARE pathway.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(3-Ethoxy-4-methoxyphenyl)methyl-3-(5-oxo-1-phenylpyrrolidin-3-y l)urea in human subjects. Preliminary results have been promising, with no significant adverse effects reported at therapeutic doses. However, further studies are needed to fully understand its pharmacokinetics, pharmacodynamics, and long-term safety profile.
In addition to its therapeutic applications, 1-(3-Ethoxy -4-meth oxy phen yl )meth yl -3 -(5 -ox o -1 -phe n yl py rro li din -3 -y l )ur ea has also been used as a tool compound in academic research to study various biological processes. Its unique structural features make it an excellent probe for investigating receptor-ligand interactions, signal transduction pathways, and cellular responses to external stimuli.
The synthesis of 1 -(3 -Eth oxy -4 -meth oxy phen yl )meth yl -3 -(5 -ox o -1 -phe n yl py rro li din -3 -y l )ur ea involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include coupling reactions between appropriate intermediates followed by functional group transformations. Advances in synthetic chemistry have enabled researchers to develop efficient methods for large-scale production of this compound, facilitating its use in both research and clinical settings.
In conclusion, 1 -(3 -Eth oxy -4 -meth oxy phen yl )meth yl -3 -(5 -ox o -1 -phe n yl py rro li din -3 -y l )ur ea (CAS No. 894011 -02 -0) represents a promising molecule with diverse biological activities and therapeutic potential. Its unique structural features make it an attractive candidate for further investigation in drug discovery programs targeting inflammatory diseases, neurodegenerative disorders, and other conditions where modulation of specific biological pathways is beneficial.
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